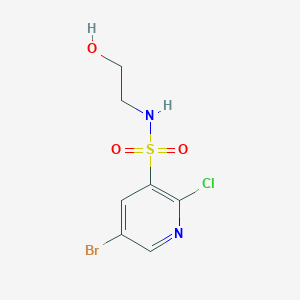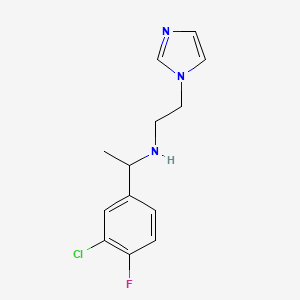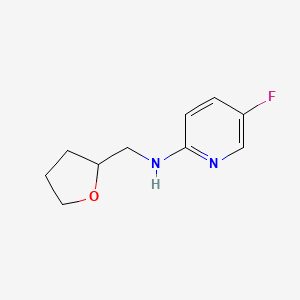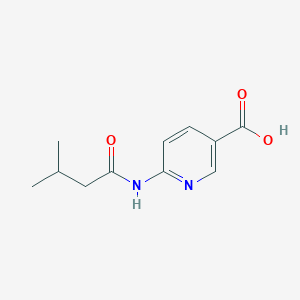
N-(2-imidazol-1-ylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-imidazol-1-ylethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as IEPA or Imidazole Ethyl Propenamide and is a small molecule inhibitor of the enzyme, soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules that play crucial roles in regulating various physiological processes.
Mécanisme D'action
IEPA acts as a potent sEH inhibitor, which prevents the hydrolysis of EETs. This leads to an increase in the levels of EETs, which have various beneficial effects on the body. EETs are known to have anti-inflammatory, vasodilatory, and anti-cancer properties.
Biochemical and Physiological Effects:
IEPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, vasodilatory, and anti-cancer properties. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
IEPA has several advantages for lab experiments, including its high potency and specificity as an sEH inhibitor. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on IEPA, including its use as a therapeutic agent for various diseases, including cardiovascular disease, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration of IEPA for these applications. Additionally, research is needed to develop more effective and efficient methods for synthesizing IEPA and other sEH inhibitors.
Méthodes De Synthèse
IEPA can be synthesized using a variety of methods, including the reaction of 2-bromoethylamine hydrobromide with imidazole, followed by reaction with acryloyl chloride. Another method involves the reaction of imidazole with 2-chloroethyl acrylate. These methods have been optimized to produce high yields of IEPA with high purity.
Applications De Recherche Scientifique
IEPA has been extensively studied for its potential applications in various fields, including cardiovascular disease, inflammation, and cancer. Studies have shown that IEPA can increase the levels of EETs, which have anti-inflammatory and vasodilatory effects. IEPA has also been shown to have potential anti-cancer properties by inhibiting angiogenesis and tumor growth.
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)10-4-6-11-5-3-9-7-11/h2-3,5,7H,1,4,6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHSUVNDIIIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)




